N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide
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Overview
Description
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzamide moiety linked to a thiadiazole ring via a sulfanylacetyl group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Sulfanylacetyl Group: The thiol group of the thiadiazole is then reacted with chloroacetic acid or its derivatives to introduce the sulfanylacetyl group.
Coupling with Benzamide: Finally, the intermediate is coupled with benzoyl chloride or benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzamide moiety can be reduced to an amine.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- 5-acetamido-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide is unique due to its specific structural features, such as the combination of a benzamide moiety with a thiadiazole ring and a sulfanylacetyl linker. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H10N4O2S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]benzamide |
InChI |
InChI=1S/C11H10N4O2S2/c12-10-14-15-11(19-10)18-6-8(16)13-9(17)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,14)(H,13,16,17) |
InChI Key |
QCWJTYOJXWQZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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